molecular formula C13H13FN2O2S B10966295 3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

Cat. No.: B10966295
M. Wt: 280.32 g/mol
InChI Key: RKHOTKUJKDMZIM-UHFFFAOYSA-N
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Description

3-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and pyridine moieties in this compound suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the sulfonamide group can interact with enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide
  • 2-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide
  • 3-Chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide

Uniqueness

3-Fluoro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridine ring also adds to its distinct properties compared to other sulfonamides.

Properties

Molecular Formula

C13H13FN2O2S

Molecular Weight

280.32 g/mol

IUPAC Name

3-fluoro-N-(1-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O2S/c1-10(13-7-2-3-8-15-13)16-19(17,18)12-6-4-5-11(14)9-12/h2-10,16H,1H3

InChI Key

RKHOTKUJKDMZIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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